molecular formula C12H22N2O2 B11800956 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid

Cat. No.: B11800956
M. Wt: 226.32 g/mol
InChI Key: ZKUNCWIXLXIMAZ-UHFFFAOYSA-N
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Description

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Uniqueness

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid is unique due to the presence of the cyclopropylmethyl group and the acetic acid moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C12H22N2O2/c15-12(16)9-14-5-3-11(4-6-14)8-13-7-10-1-2-10/h10-11,13H,1-9H2,(H,15,16)

InChI Key

ZKUNCWIXLXIMAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2CCN(CC2)CC(=O)O

Origin of Product

United States

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